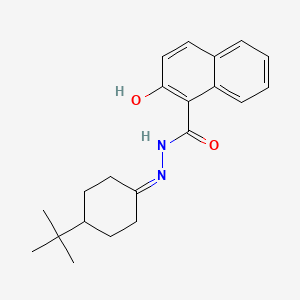![molecular formula C20H21ClN2O2 B4757900 2-chloro-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4757900.png)
2-chloro-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide
Descripción general
Descripción
2-chloro-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide, also known as ML277, is a small molecule inhibitor that has been extensively studied in scientific research for its potential therapeutic applications. This compound was discovered through high-throughput screening and has been shown to selectively inhibit K2P3.1 channels, which are implicated in several diseases, including cancer, hypertension, and chronic pain.
Mecanismo De Acción
2-chloro-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide selectively inhibits K2P3.1 channels, which are implicated in several diseases, including cancer, hypertension, and chronic pain. K2P3.1 channels are involved in regulating the resting membrane potential of cells, and their overexpression has been linked to cancer cell proliferation and migration, hypertension, and chronic pain. 2-chloro-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has been shown to selectively inhibit K2P3.1 channels by binding to a specific site on the channel protein.
Biochemical and Physiological Effects:
2-chloro-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has been shown to have several biochemical and physiological effects. Studies have shown that 2-chloro-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide inhibits the proliferation and migration of cancer cells, suggesting its potential as an anticancer agent. In addition, 2-chloro-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has been shown to have antihypertensive effects in animal models, suggesting its potential as an antihypertensive agent. 2-chloro-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has also been shown to have analgesic effects in animal models, suggesting its potential as a treatment for chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-chloro-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide in lab experiments is its selectivity for K2P3.1 channels, which allows for specific targeting of these channels. Another advantage is its small size, which allows for easy diffusion across cell membranes. However, one limitation is its potential toxicity, which may limit its use in certain experiments. In addition, 2-chloro-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide may have off-target effects on other ion channels, which may complicate interpretation of results.
Direcciones Futuras
There are several future directions for research on 2-chloro-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide. One direction is to further investigate its potential as an anticancer agent, including its effects on cancer cell proliferation and migration in vivo. Another direction is to investigate its potential as an antihypertensive agent, including its effects on blood pressure regulation in animal models. Additionally, future research could investigate its potential as a treatment for chronic pain, including its effects on pain perception in animal models. Finally, future research could investigate the potential of 2-chloro-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide as a lead compound for the development of new K2P3.1 channel inhibitors with improved selectivity and efficacy.
Aplicaciones Científicas De Investigación
2-chloro-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has been extensively studied in scientific research for its potential therapeutic applications. Studies have shown that 2-chloro-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide selectively inhibits K2P3.1 channels, which are implicated in several diseases, including cancer, hypertension, and chronic pain. 2-chloro-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has been shown to inhibit the proliferation and migration of cancer cells, suggesting its potential as an anticancer agent. In addition, 2-chloro-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has been shown to have antihypertensive effects in animal models, suggesting its potential as an antihypertensive agent. 2-chloro-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has also been shown to have analgesic effects in animal models, suggesting its potential as a treatment for chronic pain.
Propiedades
IUPAC Name |
2-chloro-N-[4-(4-methylpiperidine-1-carbonyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O2/c1-14-10-12-23(13-11-14)20(25)15-6-8-16(9-7-15)22-19(24)17-4-2-3-5-18(17)21/h2-9,14H,10-13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDZLROQFWIHRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{4-[(4-methylpiperidin-1-yl)carbonyl]phenyl}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(3,4-dimethoxyphenyl)sulfonyl]-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4757820.png)
![N-(3-chloro-4-fluorophenyl)-N'-[7-(4-methyl-1-piperazinyl)-2,1,3-benzoxadiazol-4-yl]urea](/img/structure/B4757821.png)

![N-(3,5-dichlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4757832.png)


![4-{[2-(3-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzenesulfonate](/img/structure/B4757848.png)
![N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B4757850.png)

![3-(3-bromophenyl)-7-(3-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4757860.png)
![1,3,5-trimethyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B4757867.png)


![2-methoxy-4-{[2-(2-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methoxybenzenesulfonate](/img/structure/B4757905.png)